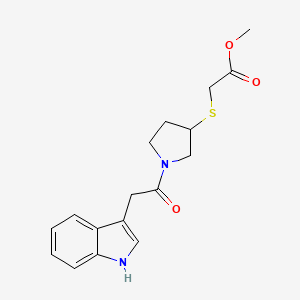

methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-17(21)11-23-13-6-7-19(10-13)16(20)8-12-9-18-15-5-3-2-4-14(12)15/h2-5,9,13,18H,6-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNTEQDNOJXTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate typically involves multiple stepsThe reaction conditions often include the use of methanesulfonic acid under reflux in methanol to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps are crucial to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, especially at the indole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The compound may also interact with enzymes, altering their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2.1.1 BBAC (Suvorexant Analog) BBAC ((S)-N-([1,1'-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide) shares a pyrrolidine-thioacetate backbone with the target compound but replaces the indole with a benzoimidazole ring . This substitution likely alters receptor affinity, as indole derivatives (e.g., suvorexant) are known orexin receptor antagonists, while benzoimidazoles may target different pathways.

2.1.2 Methyl 2-(1H-Indol-3-yl)acetate This simpler analog lacks the pyrrolidine-thioether and acetyl groups . Its molecular formula (C11H11NO2, MW 189.21) and unsubstituted indole structure result in reduced steric hindrance and lower binding specificity, making it less suitable for targeted therapeutic applications compared to the more complex target compound.

2.1.3 Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

This compound features a pyrimidine-thietan system instead of indole-pyrrolidine . The pyrimidine ring’s electron-deficient nature may reduce π-π stacking interactions with aromatic residues in biological targets, while the thietan group introduces strain that could enhance reactivity but decrease metabolic stability compared to the target’s pyrrolidine.

Pharmacological Activity

Compounds like suvorexant, fillorexant, and IPSU () are orexin receptor antagonists used in insomnia treatment.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility: The target compound’s estimated molecular weight (~350–370 g/mol) places it within Lipinski’s "rule of five" limits, favoring oral bioavailability.

- Metabolic Stability: The thioether linkage in the target compound may slow oxidative metabolism compared to compounds with ester or amide linkages (e.g., IPSU’s diazaspiro system ). Fluorinated analogs like methyl 2-((1-((4-fluoro-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate (MW 347.4, C14H18FNO4S2) likely exhibit enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound.

Actividad Biológica

Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This compound features an indole moiety, a pyrrolidine ring, and a thioester functional group, which contribute to its unique biological properties. Research has focused on its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.

Chemical Structure and Properties

The molecular formula for methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate is . Its structure allows for various chemical interactions, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing indole and pyrrolidine structures often exhibit diverse pharmacological effects. Methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of key enzymes involved in cell cycle regulation and apoptosis.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial agents.

- Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties, potentially beneficial for treating neurodegenerative disorders.

The biological activity of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDAC), thymidylate synthase, and telomerase, which are crucial in cancer progression.

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(1H-indol-3-yl)acetate | Indole moiety | Lacks pyrrolidine and thioester groups |

| Indole-3-acetic acid | Simple indole derivative | Significant plant hormone activity |

| Methyl 2-(pyrrolidin-3-thio)acetate | Pyrrolidine ring | Focus on sulfur-containing compounds |

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate:

-

Anticancer Studies : Research published in various journals has highlighted the compound's ability to induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

- For instance, a study demonstrated that derivatives of this compound could inhibit tumor growth in animal models by affecting the expression of oncogenes and tumor suppressor genes.

-

Antimicrobial Testing : Laboratory tests have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may be effective against multi-drug resistant strains.

- A comparative analysis revealed that its antimicrobial potency is comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Q & A

Basic: How can reaction conditions be optimized for synthesizing methyl 2-((1-(2-(1H-indol-3-yl)acetyl)pyrrolidin-3-yl)thio)acetate?

Methodological Answer:

Optimization involves systematic variation of reaction parameters:

- Catalyst and Solvent Selection : Use acetic acid as both solvent and catalyst (common in indole-acylation reactions) .

- Temperature and Time : Reflux conditions (100–120°C) for 3–5 hours, as demonstrated in analogous thiazolidinone-indole syntheses .

- Stoichiometry : Employ a 1.1:1 molar ratio of the aldehyde/ester precursor (e.g., 3-formyl-1H-indole-2-carboxylate) to the thiol-containing pyrrolidine derivative to account for side reactions .

- Purification : Recrystallize the product using a DMF/acetic acid mixture to remove unreacted starting materials .

Advanced: What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Analog Synthesis : Prepare derivatives by modifying the indole ring (e.g., substituting methyl groups at position 6) or replacing the pyrrolidine-thioacetate moiety with other heterocycles (e.g., piperidine or morpholine) .

- Biological Assays : Use split-plot randomized block designs (as in pharmacological studies) to test analogs across multiple biological targets (e.g., enzyme inhibition, receptor binding) . Include dose-response curves and negative controls (e.g., indole-3-acetic acid as a structural reference) .

- Data Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett constants, logP) with bioactivity .

Basic: What purification strategies effectively isolate this compound from reaction mixtures?

Methodological Answer:

- Recrystallization : Test solvent systems (e.g., DMF/acetic acid, ethanol/water) based on differential solubility of the product vs. byproducts .

- Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20%–50% ethyl acetate) to separate polar impurities. Monitor fractions via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

- Washing Steps : Sequential washes with acetic acid, ethanol, and diethyl ether remove residual acids and unreacted reagents .

Advanced: How can environmental stability and degradation pathways of this compound be evaluated?

Methodological Answer:

- Hydrolysis Studies : Incubate the compound at varying pH (2–12) and temperatures (25–60°C). Analyze degradation products via LC-MS to identify hydrolytic cleavage sites (e.g., ester or thioether bonds) .

- Photodegradation : Expose the compound to UV-Vis light (λ = 254–365 nm) in aqueous and organic phases. Use HPLC to quantify photoproducts .

- Microbial Degradation : Conduct aerobic/anaerobic batch tests with soil or wastewater inocula. Measure residual compound via GC-MS and monitor CO2 production as a mineralization indicator .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the indole proton environment (δ 7.0–7.5 ppm) and ester carbonyl (δ 170–175 ppm). Compare shifts to 2-(6-methyl-1H-indol-3-yl)acetic acid derivatives .

- HRMS : Verify molecular ion [M+H]+ (expected m/z ~375.12 for C18H20N2O3S) and fragment peaks (e.g., cleavage at the thioether bond) .

- FT-IR : Identify key functional groups: ester C=O (~1740 cm⁻¹), indole N-H (~3400 cm⁻¹), and thioether (C-S, ~700 cm⁻¹) .

Advanced: How should in vivo efficacy studies be designed to minimize confounding variables?

Methodological Answer:

- Randomized Block Design : Assign treatments (compound doses, controls) using split-split plots to account for temporal variability (e.g., harvest seasons) and biological replicates (n ≥ 4) .

- Dose Optimization : Conduct pilot studies to determine LD50 and subtoxic doses. Use pharmacokinetic modeling to establish dosing intervals .

- Endpoint Selection : Combine phenotypic observations (e.g., tumor size reduction) with molecular markers (e.g., cytokine levels, apoptosis assays) .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal and photolytic degradation .

- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the ester group .

- Solvent Stability : Prepare stock solutions in anhydrous DMSO or ethanol; avoid aqueous buffers for long-term storage .

Advanced: What mechanistic studies elucidate the compound’s toxicity in non-target organisms?

Methodological Answer:

- Cellular Assays : Expose human or environmental cell lines (e.g., HepG2, Daphnia magna) to the compound. Measure ROS production, mitochondrial membrane potential, and caspase activity .

- Omics Profiling : Perform RNA-seq or metabolomics to identify dysregulated pathways (e.g., oxidative stress, xenobiotic metabolism) .

- In Silico Modeling : Use QSAR tools to predict bioaccumulation potential and toxicity endpoints (e.g., EC50 for aquatic organisms) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.